3-[(Z)-octadec-11-enoxy]propane-1,2-diol
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Overview
Description
3-[(Z)-octadec-11-enoxy]propane-1,2-diol is a novel isomer of selachyl alcohol, isolated from Paramecium phospholipids.
Preparation Methods
Synthetic Routes and Reaction Conditions
3-[(Z)-octadec-11-enoxy]propane-1,2-diol can be synthesized through several methods commonly used for alcohols. These include:
Hydration of Alkenes: This method involves the addition of water to alkenes in the presence of a catalyst.
Reduction of Carbonyl Compounds: Alcohols can be prepared by reducing aldehydes and ketones using reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Grignard Reaction: This involves the reaction of Grignard reagents (RMgX) with carbonyl compounds to form alcohols.
Industrial Production Methods
Industrial production of alcohols often involves the hydration of alkenes using steam under pressure and in the presence of phosphoric acid. This method is used for large-scale production of alcohols like ethanol .
Chemical Reactions Analysis
Types of Reactions
3-[(Z)-octadec-11-enoxy]propane-1,2-diol undergoes several types of chemical reactions:
Dehydration: Alcohols can be dehydrated to form alkenes in the presence of acid catalysts like sulfuric acid (H2SO4).
Substitution: Alcohols can react with hydrogen halides (HX) to form alkyl halides.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, PCC (Pyridinium chlorochromate)
Dehydration: H2SO4, Al2O3
Substitution: HX (HCl, HBr, HI)
Major Products
Oxidation: Aldehydes, Carboxylic acids
Dehydration: Alkenes
Substitution: Alkyl halides
Scientific Research Applications
3-[(Z)-octadec-11-enoxy]propane-1,2-diol has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex molecules and materials.
Biology: Studied for its role in cellular processes and as a component of phospholipids.
Medicine: Potential therapeutic applications due to its unique properties.
Industry: Utilized in the production of various chemicals and materials.
Mechanism of Action
The mechanism of action of 3-[(Z)-octadec-11-enoxy]propane-1,2-diol involves its interaction with specific molecular targets and pathways. It is known to affect cellular processes by integrating into phospholipid membranes, influencing membrane fluidity and signaling pathways . The precise molecular mechanisms remain an area of active research.
Comparison with Similar Compounds
Similar Compounds
Selachyl Alcohol: A closely related isomer with similar structural properties.
Methanol: A simple alcohol with a single carbon atom.
Uniqueness
3-[(Z)-octadec-11-enoxy]propane-1,2-diol is unique due to its specific isomeric structure, which imparts distinct physical and chemical properties. Its role in phospholipid membranes sets it apart from other alcohols, making it a valuable compound for research and industrial applications .
Properties
CAS No. |
76971-20-5 |
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Molecular Formula |
C21H42O3 |
Molecular Weight |
342.6 g/mol |
IUPAC Name |
3-[(Z)-octadec-11-enoxy]propane-1,2-diol |
InChI |
InChI=1S/C21H42O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-24-20-21(23)19-22/h7-8,21-23H,2-6,9-20H2,1H3/b8-7- |
InChI Key |
VPYHUTCCGRNLPL-FPLPWBNLSA-N |
Isomeric SMILES |
CCCCCC/C=C\CCCCCCCCCCOCC(CO)O |
SMILES |
CCCCCCC=CCCCCCCCCCCOCC(CO)O |
Canonical SMILES |
CCCCCCC=CCCCCCCCCCCOCC(CO)O |
Synonyms |
1-O-octadec-cis-11-enyl glycerol paramecyl alcohol |
Origin of Product |
United States |
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